molecular formula C8H7ClN2O4 B1369707 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide CAS No. 35588-39-7

2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide

Cat. No.: B1369707
CAS No.: 35588-39-7
M. Wt: 230.6 g/mol
InChI Key: OCOPCFMOIXUZCA-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O4 and a molecular weight of 230.61 g/mol This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitro group attached to a phenyl ring, along with an acetamide moiety

Scientific Research Applications

2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of specialty chemicals and materials, including dyes, pigments, and polymers.

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Preparation Methods

The synthesis of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide typically involves the reaction of 2-hydroxy-5-nitroaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The hydroxy and chloro groups may also contribute to its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide can be compared with similar compounds such as:

    2-Chloro-N-(4-ethoxy-2-nitrophenyl)acetamide: This compound has an ethoxy group instead of a hydroxy group, which may affect its solubility and reactivity.

    2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide:

    N-(3-(diethylamino)methyl)-2-hydroxy-5-nitrophenyl)acetamide hydrochloride: The diethylamino group introduces basicity and may enhance its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c9-4-8(13)10-6-3-5(11(14)15)1-2-7(6)12/h1-3,12H,4H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOPCFMOIXUZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609605
Record name 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35588-39-7
Record name 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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